4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one
CAS No.: 69272-52-2
Cat. No.: VC16798987
Molecular Formula: C7H4Br2N2O
Molecular Weight: 291.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69272-52-2 |
|---|---|
| Molecular Formula | C7H4Br2N2O |
| Molecular Weight | 291.93 g/mol |
| IUPAC Name | 4,7-dibromo-1,3-dihydrobenzimidazol-2-one |
| Standard InChI | InChI=1S/C7H4Br2N2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
| Standard InChI Key | HMZICMLGPYLZJN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1Br)NC(=O)N2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name for the compound, 4,7-dibromo-1,3-dihydrobenzimidazol-2-one, reflects its bicyclic structure: a benzimidazolone core (a fused benzene and imidazolone ring) with bromine atoms at the 4 and 7 positions . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 69272-52-2 |
| Molecular Formula | C₇H₄Br₂N₂O |
| Molecular Weight | 291.93 g/mol |
| SMILES | C1=CC(=C2C(=C1Br)NC(=O)N2)Br |
| InChIKey | HMZICMLGPYLZJN-UHFFFAOYSA-N |
The compound’s planar structure and electron-withdrawing bromine atoms contribute to its reactivity in cross-coupling reactions and potential use as a building block in polymer synthesis .
Crystallographic and Conformational Insights
While no direct crystallographic data for 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one is available, studies on analogous brominated heterocycles, such as 4,7-dibromo-2,1,3-benzoselenadiazole, reveal strong non-covalent interactions (e.g., chalcogen bonds, π-π stacking) that stabilize crystal lattices . For example, the selenadiazole derivative forms 2D corrugated sheets via [Se–N] cyclic chalcogen bonds with binding energies of ~10.27 kcal/mol . By extension, the title compound likely exhibits similar intermolecular interactions, albeit modulated by its oxygen-containing imidazolone ring.
Synthesis and Manufacturing
Bromination Strategies
The synthesis of brominated benzimidazolones typically involves direct bromination of the parent heterocycle. For example, 4,7-dibromo-2,1,3-benzothiadiazole is prepared by refluxing benzothiadiazole with bromine in hydrobromic acid . A similar approach may apply to 4,7-dibromo-1,3-dihydro-2H-benzimidazol-2-one, though the reaction conditions must account for the imidazolone ring’s sensitivity to hydrolysis .
Representative Synthetic Pathway
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Substrate Preparation: 1,3-dihydro-2H-benzimidazol-2-one is dissolved in hydrobromic acid.
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Bromination: Bromine is added dropwise under reflux, yielding the dibrominated product.
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Purification: The crude product is recrystallized from chloroform or ethanol .
Physicochemical Properties
Solubility and Thermal Behavior
While experimental data on solubility and melting points are scarce, the compound’s polar imidazolone core and bromine atoms suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in non-polar solvents. Thermal stability is likely comparable to related brominated heterocycles, which decompose above 200°C .
Spectroscopic Characterization
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NMR: The aromatic protons adjacent to bromine atoms would appear downfield-shifted (δ ~7.5–8.0 ppm in CDCl₃) .
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IR: Stretching vibrations for C=O (∼1700 cm⁻¹) and C-Br (∼600 cm⁻¹) are expected.
Reactivity and Functionalization
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